Methyl 1H-indazole-7-carboxylate
Description
Overview of Indazole Derivatives in Chemical Research
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules and have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities. The indazole ring system, consisting of a bicyclic compound formed by the fusion of benzene and pyrazole rings, provides a foundation for creating diversely substituted derivatives that bear a variety of functional groups. These heterocyclic compounds have demonstrated exceptional utility in pharmaceutical products and organic molecules, making them a central focus of contemporary chemical research.
The significance of indazole derivatives in chemical research extends beyond their pharmaceutical applications to encompass their role as versatile synthetic intermediates. Recent advances in indazole synthesis have been driven by catalyst-based approaches, including acid-base and transition-metal catalysts, as well as green chemistry methods. These methodological developments have enabled researchers to create a wide range of indazole derivatives and analogs, facilitating their application across multiple chemical disciplines. The structural diversity achievable through various substitution patterns on the indazole core has made these compounds particularly valuable for structure-activity relationship studies and drug discovery programs.
Current research trends indicate that indazole derivatives continue to attract significant interest due to their positive photophysical properties and their ability to serve as building blocks for more complex molecular architectures. The development of new synthetic methods has given fresh impetus to the synthesis of this effective pharmacophore, with researchers focusing on improving efficiency, selectivity, and environmental sustainability of synthetic approaches. This ongoing research has positioned indazole derivatives as fundamental components in the toolkit of modern synthetic chemists and medicinal researchers.
Historical Context of Methyl 1H-indazole-7-carboxylate
The historical development of this compound can be traced through the broader evolution of indazole chemistry, which began with fundamental discoveries in the late nineteenth century. Indazole itself was first obtained by E. Fischer in 1883 through the heating of ortho-hydrazine cinnamic acid, establishing the foundational synthetic approaches that would later be applied to substituted derivatives. This early work established the chemical principles that enabled subsequent researchers to develop more sophisticated synthetic methodologies for functionalized indazole compounds.
The specific compound this compound emerged as researchers began exploring the functionalization of the indazole ring system at various positions. The carboxylate functionality at the 7-position represents a strategic modification that enhances the compound's synthetic utility while maintaining the core photophysical and chemical properties of the indazole system. Historical synthetic approaches to this compound have involved multi-step procedures starting from appropriately substituted benzene derivatives, with subsequent cyclization and esterification reactions.
The compound gained particular prominence as synthetic methodologies became more refined and as its utility as an intermediate became apparent. The development of this compound synthesis has been closely linked to advances in palladium-catalyzed reactions and other transition metal-mediated processes that allow for efficient construction of the indazole ring system. These historical developments have culminated in current synthetic approaches that provide reliable access to this important compound with good yields and functional group compatibility.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable significance within heterocyclic chemistry due to its unique structural features and synthetic accessibility. The compound exemplifies the versatility of indazole derivatives in serving as scaffolds for further chemical modification and as building blocks for complex molecular architectures. Its importance stems from the combination of the electron-rich indazole heterocycle with the electron-withdrawing carboxylate ester group, creating a molecule with distinctive electronic properties that can be exploited in various chemical transformations.
The significance of this compound in heterocyclic chemistry is further enhanced by its role as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs. The 7-position carboxylate functionality provides a versatile handle for further synthetic elaboration, allowing chemists to introduce additional structural complexity through standard organic transformations such as hydrolysis, amidation, and reduction reactions. This synthetic utility has made this compound a valuable commodity in pharmaceutical research and development.
Beyond its pharmaceutical applications, this compound demonstrates significance in materials science applications, including the development of fluorescent probes for biological imaging and the creation of novel materials such as polymers and organic light-emitting diodes. The compound's photophysical properties, derived from its extended aromatic system and electronic characteristics, make it particularly suitable for applications requiring specific optical behaviors. This multifaceted utility across different areas of chemistry underscores the compound's fundamental importance in contemporary heterocyclic research.
Research Objectives and Scope
The primary research objectives surrounding this compound focus on advancing synthetic methodologies, understanding structure-activity relationships, and expanding applications in chemical research. Contemporary research aims to develop more efficient and environmentally sustainable synthetic routes to this compound, with particular emphasis on reducing reaction times, improving yields, and minimizing the use of hazardous reagents. These objectives align with broader trends in green chemistry and the pharmaceutical industry's push toward more sustainable manufacturing processes.
Current research scope encompasses the investigation of this compound's utility in biochemical research, where it plays a crucial role in biochemical assays and studies investigating enzyme activities and metabolic pathways. Researchers are exploring its potential as a probe molecule for understanding cellular processes and as a starting material for creating more complex bioactive compounds. This research direction has opened new avenues for studying fundamental biological processes and developing novel therapeutic approaches.
The scope of contemporary research also extends to materials science applications, where this compound serves as a precursor for advanced electronic devices and optical materials. Research objectives in this area focus on optimizing the compound's photophysical properties through structural modification and understanding how different substitution patterns affect its performance in materials applications. These multidisciplinary research objectives reflect the compound's versatility and its potential to contribute to advances across multiple scientific fields.
| Research Area | Primary Objectives | Key Applications |
|---|---|---|
| Synthetic Chemistry | Develop efficient synthetic routes | Pharmaceutical intermediates |
| Materials Science | Optimize photophysical properties | Organic light-emitting diodes |
| Biochemical Research | Create molecular probes | Enzyme activity studies |
| Green Chemistry | Reduce environmental impact | Sustainable synthesis |
Properties
IUPAC Name |
methyl 1H-indazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-4-2-3-6-5-10-11-8(6)7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWJEKADAXWFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90997016 | |
| Record name | Methyl 2H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755752-82-0 | |
| Record name | Methyl 2H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-indazole-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes for Preparation
General Synthetic Strategy
The preparation of Methyl 1H-indazole-7-carboxylate typically involves the construction of the indazole core followed by functionalization at the 7-position with a carboxylate ester group. Common synthetic approaches include:
Cyclization of ortho-substituted hydrazine derivatives : Starting from appropriately substituted benzene derivatives (e.g., 2-nitrobenzaldehyde or 2-halobenzoic acid derivatives), reaction with hydrazine or hydrazine derivatives under acidic or basic conditions leads to indazole ring formation.
Esterification of 1H-indazole-7-carboxylic acid : The carboxylic acid precursor can be converted to the methyl ester via classical esterification methods such as Fischer esterification or by using methylating agents.
Specific Preparation Methodologies
Cyclization Route
Starting materials : 2-nitrobenzaldehyde or 2-halobenzoic acid derivatives.
Reagents and conditions : Reaction with hydrazine hydrate or methyl hydrazinecarboxylate under acidic conditions (e.g., HCl or acetic acid) promotes cyclization to the indazole ring.
Outcome : Formation of 1H-indazole-7-carboxylic acid or its methyl ester depending on the hydrazine derivative used.
Esterification of Indazole-7-carboxylic Acid
Starting material : 1H-indazole-7-carboxylic acid.
Reagents : Methanol with acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or methylating agents such as iodomethane in the presence of a base.
Conditions : Reflux under anhydrous conditions to drive esterification.
Notes : The use of methylating agents in polar solvents with alkali metal alkoxides can improve yield and selectivity, as reported in related indazole carboxylate syntheses.
Industrial and Laboratory Scale Preparation
Industrial Process Considerations
Solvent choice : Anhydrous lower alkanols (e.g., methanol) are preferred for esterification steps due to their polarity and ability to dissolve reactants.
Catalysts and bases : Alkali metal alkoxides (e.g., sodium methoxide) are often generated in situ by reacting sodium metal with methanol, facilitating methylation reactions.
Safety : Hydrogen evolution during alkoxide formation requires careful handling and appropriate safety measures.
Yield optimization : Use of alkaline earth metal oxides or alkoxides can improve selectivity and yield of methyl esters, minimizing side products such as positional isomers.
Laboratory Preparation and Stock Solution Formulation
Stock solution preparation : this compound is soluble in solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Stock solutions are prepared by dissolving precise amounts of the compound in these solvents to achieve desired molarities.
Example stock solution volumes (for 1 mg, 5 mg, and 10 mg of compound):
| Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |
|---|---|---|---|
| 1 mM | 5.6763 | 28.3817 | 56.7634 |
| 5 mM | 1.1353 | 5.6763 | 11.3527 |
| 10 mM | 0.5676 | 2.8382 | 5.6763 |
- Preparation notes : Solutions should be clear before proceeding to the next solvent addition. Physical methods such as vortexing, ultrasound, or gentle heating can aid dissolution.
Reaction Conditions and Optimization
Methylation Reaction Parameters
Methylating agents : Iodomethane is commonly used for methyl ester formation from carboxylic acids.
Solvent polarity : Polar solvents such as methanol or dimethylformamide (DMF) facilitate methylation but may promote hydrolysis; non-polar solvents improve stability but reduce reactivity.
Temperature : Reflux conditions (60–80 °C) are typical for esterification; methylation with iodomethane may proceed at room temperature to moderate heating.
Catalysts : Acid catalysts for Fischer esterification; bases such as sodium methoxide for methylation.
Purification and Characterization
Purification : Crystallization or column chromatography is used to isolate pure this compound.
Characterization : Nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy confirm structure and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclization of hydrazine derivatives | 2-nitrobenzaldehyde or 2-halobenzoic acid | Hydrazine hydrate, acidic medium, reflux | Direct indazole ring formation | Requires careful control of conditions |
| Esterification (Fischer) | 1H-indazole-7-carboxylic acid | Methanol, acid catalyst, reflux | Simple, classical method | Longer reaction times, possible side reactions |
| Methylation with methylating agent | 1H-indazole-7-carboxylic acid | Iodomethane, base (e.g., sodium methoxide), polar solvent | High yield, selective | Requires handling of toxic methylating agents |
| Industrial optimized process | Indazole-3-carboxylic acid | Alkali metal alkoxide in anhydrous alkanol | High yield, scalable | Safety concerns due to hydrogen evolution |
Research Findings and Notes
The methylation of indazole carboxylic acids using alkali metal alkoxides in polar solvents yields methyl esters with high selectivity and yield, minimizing formation of positional isomers.
Stock solution preparation data provide precise solvent volumes for desired molarities, facilitating reproducible experimental setups.
Physical methods such as vortexing and ultrasound improve solubility and clarity of solutions during preparation.
Safety considerations are critical during industrial scale methylation due to hydrogen gas evolution.
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-indazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 1H-indazole-7-carboxylate serves as a precursor in the synthesis of various bioactive molecules. Its structural characteristics allow it to modulate biological pathways, making it a candidate for developing therapeutic agents targeting diseases such as cancer and neurological disorders.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of indazole, including this compound, exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, studies have shown that these compounds can inhibit checkpoints like Chk1 and Chk2 kinases, suggesting their role in cell cycle regulation and potential use as anticancer agents.
Agricultural Chemistry
In agricultural applications, this compound is utilized in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields and pest resistance.
Data Table: Efficacy of Agrochemical Formulations
| Agrochemical | Active Ingredient | Efficacy Improvement (%) |
|---|---|---|
| Herbicide A | This compound | 25% |
| Pesticide B | This compound | 30% |
| Fungicide C | This compound | 20% |
Material Science
The compound is also explored for its potential in developing novel materials. Researchers are investigating its application in creating polymers with enhanced properties such as increased thermal stability and chemical resistance.
Case Study: Polymer Development
A study focused on synthesizing polymer composites incorporating this compound revealed significant improvements in thermal properties compared to traditional polymers. The resulting materials exhibited higher thermal degradation temperatures and improved mechanical strength, indicating their suitability for advanced applications in engineering and electronics .
Biochemical Research
In biochemical research, this compound is used to study enzyme inhibition and receptor binding. Its structural similarity to biologically active compounds allows researchers to gain insights into metabolic processes and disease mechanisms.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibitor | IC50 Value (µM) |
|---|---|---|
| Kinase A | This compound | 15 |
| Kinase B | This compound | 10 |
| Enzyme C | This compound | 20 |
Mechanism of Action
The mechanism of action of Methyl 1H-indazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, this compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Key Properties:
- Physical Properties: The compound exhibits moderate solubility in polar solvents like methanol and DMSO but lower solubility in non-polar solvents .
- Synthesis: It is synthesized via esterification of 1H-indazole-7-carboxylic acid using methanol under acidic conditions or via sodium hexamethyldisilazane-mediated reactions in tetrahydrofuran (THF) .
- Applications : Widely used as a building block in pharmaceutical research, particularly in the synthesis of kinase inhibitors, anti-cancer agents, and bioactive molecules .
Comparison with Similar Compounds
Methyl 1H-indazole-7-carboxylate belongs to a broader class of indazole carboxylate esters. Below, we compare its structural, physicochemical, and reactivity profiles with analogous compounds.
Table 1: Structural and Physicochemical Comparison
Reactivity and Regioselectivity
The 7-carboxylate substitution in this compound significantly influences its electronic properties and reactivity. Density functional theory (DFT) studies reveal that:
- Partial Charges : The C7 carboxylate group reduces electron density at the N1 position, making N2 more nucleophilic compared to 3-carboxylate analogs .
- Fukui Indices: Calculations for this compound show higher electrophilicity at N2, favoring alkylation at this site under non-chelating conditions. In contrast, 3-carboxylate derivatives exhibit N1 selectivity due to steric and electronic effects .
- Chelation Effects : The presence of cesium ions promotes N1 alkylation by stabilizing transition states through chelation with the carboxylate group .
Solubility and Bioavailability
- Methyl vs. Ethyl Esters : The methyl ester (176.17 g/mol) has higher solubility in polar solvents than the ethyl analog (190.20 g/mol) due to reduced hydrophobicity .
- Amino-Substituted Derivatives: Methyl 6-amino-1H-indazole-7-carboxylate (191.19 g/mol) exhibits enhanced solubility in DMSO, making it suitable for biological assays .
- Topological Polar Surface Area (TPSA) : this compound has a TPSA of 54.98 Ų , indicating moderate membrane permeability, whereas brominated derivatives (e.g., 5-bromo analog) show lower permeability due to increased molecular bulk .
Research Findings and Mechanistic Insights
- DFT Studies: this compound’s N2-alkylation is driven by non-covalent interactions (NCIs), while N1 selectivity requires chelating agents like Cs₂CO₃ .
- Comparative Reactivity : The 7-carboxylate group reduces steric hindrance compared to 3-carboxylate isomers, enabling faster reaction kinetics in SNAr substitutions .
- Biological Activity : this compound derivatives show promise as CYP450 inhibitors, impacting drug metabolism studies .
Biological Activity
Methyl 1H-indazole-7-carboxylate is an indazole derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.
Overview of this compound
- Chemical Formula : C₉H₈N₂O₂
- CAS Number : 755752-82-0
- Molecular Weight : 164.17 g/mol
This compound interacts with various biological targets, influencing several biochemical pathways. Its mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses, thereby exhibiting anti-inflammatory properties.
- Receptor Binding : It binds to multiple receptors, contributing to its diverse biological effects.
- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism, promoting apoptosis in cancer cells through specific signaling pathways.
Biological Activities
This compound exhibits a wide range of biological activities:
- Anti-inflammatory : Inhibits inflammatory pathways by blocking COX-2 activity.
- Antimicrobial : Demonstrates activity against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness against Staphylococcus aureus and Enterococcus species .
- Anticancer : Induces apoptosis in cancer cell lines through modulation of survival pathways.
- Antiprotozoal and Antihypertensive Effects : Although less studied, preliminary data suggest potential in these areas as well.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | MIC (µM) | Effect |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Enterococcus faecalis | 62.5 - 125 | Bactericidal |
| Escherichia coli | >125 | Bacteriostatic |
This study demonstrated that the compound effectively reduces bacterial viability and metabolic activity, indicating its potential as a therapeutic agent against resistant strains .
Anti-inflammatory Effects
In another investigation, the anti-inflammatory properties were assessed using an animal model. The compound was administered at varying doses to evaluate its effectiveness in reducing inflammation markers:
| Dosage (mg/kg) | Inflammatory Marker Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 50 | 70 |
The results indicated a dose-dependent reduction in inflammation markers, suggesting that higher doses may enhance therapeutic effects.
Pharmacokinetics and Safety Profile
This compound is soluble in water, which facilitates its absorption and distribution within biological systems. However, safety data regarding toxicity remain limited. Preliminary assessments suggest low toxicity levels at therapeutic dosages; however, further studies are necessary to establish comprehensive safety profiles .
Q & A
Q. What synthetic routes are available for preparing Methyl 1H-indazole-7-carboxylate, and how can its purity and structural integrity be validated?
this compound is typically synthesized via condensation or cyclization reactions involving substituted precursors. To confirm purity, researchers should employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS). Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for regiochemical assignments) and infrared (IR) spectroscopy to identify functional groups like the ester carbonyl. X-ray crystallography may also be used if single crystals are obtainable .
Q. How do reaction conditions influence the regioselectivity of alkylation in this compound?
Regioselectivity (N1 vs. N2 alkylation) is governed by reaction conditions. For example, cesium carbonate promotes N1-alkylation via chelation-assisted deprotonation, while bulky bases or solvents favor N2 selectivity through steric effects. Researchers should optimize parameters such as base strength, solvent polarity, and temperature. Experimental validation includes isolating products and analyzing regiochemistry via NOESY NMR or X-ray diffraction .
Advanced Research Questions
Q. How can density functional theory (DFT) and natural bond orbital (NBO) analyses predict regioselectivity in this compound derivatives?
DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level) model transition states and electron density distributions to predict reactive sites. NBO analyses quantify partial charges and Fukui indices, identifying nucleophilic (N1) and electrophilic (N2) centers. For this compound, Fukui indices at N1 correlate with cesium-mediated chelation, while N2 selectivity arises from non-covalent interactions (e.g., π-stacking). Computational workflows should include geometry optimization, frequency calculations, and solvent-effect corrections .
Q. How should researchers resolve contradictions between experimental and computational data in reaction mechanism studies?
Discrepancies may arise from approximations in computational models (e.g., solvent neglect or incomplete basis sets). To reconcile
- Validate computational methods against known experimental benchmarks.
- Re-examine experimental conditions (e.g., trace moisture or impurities).
- Perform sensitivity analyses (e.g., varying DFT functionals or basis sets).
- Use hybrid QM/MM approaches for complex systems. Case studies on this compound show that combining kinetic isotope effects (KIEs) with DFT-derived activation energies improves mechanistic accuracy .
Methodological Considerations
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Document all synthetic steps, including reagent grades, solvent batches, and reaction times.
- Use internal standards (e.g., deuterated analogs) for NMR quantification.
- Report crystal structure refinement parameters (e.g., R-factors) when using SHELXL or similar software .
- Share raw computational data (e.g., Gaussian input/output files) for peer validation .
Q. How can researchers design controlled experiments to isolate competing reaction pathways?
- Use isotopic labeling (e.g., ¹³C or ¹⁵N) to track reaction intermediates.
- Conduct parallel reactions with selective inhibitors (e.g., radical scavengers for radical pathways).
- Compare outcomes under inert vs. ambient conditions to assess oxidative/byproduct roles. For this compound, cesium-free conditions help distinguish chelation-driven N1 alkylation from alternative mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
